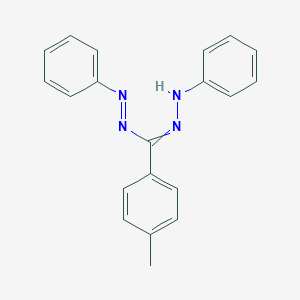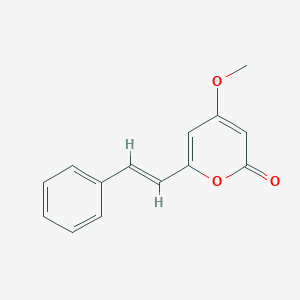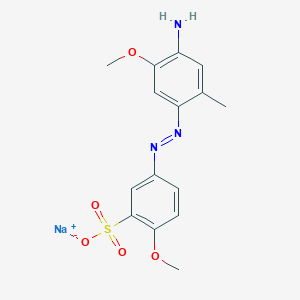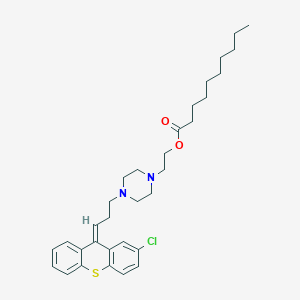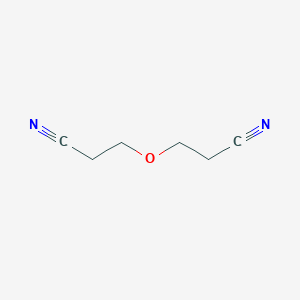![molecular formula C11H15NO2 B154293 Methyl 3-[3-(aminomethyl)phenyl]propanoate CAS No. 10051-83-9](/img/structure/B154293.png)
Methyl 3-[3-(aminomethyl)phenyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[3-(aminomethyl)phenyl]propanoate, also known as MAP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. MAP is a derivative of the amino acid phenylalanine and has been shown to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Methyl 3-[3-(aminomethyl)phenyl]propanoate is not fully understood, but it is believed to act as a GABA receptor agonist. GABA is an inhibitory neurotransmitter in the brain, and drugs that enhance its activity have been shown to have therapeutic effects in various neurological disorders.
Efectos Bioquímicos Y Fisiológicos
Methyl 3-[3-(aminomethyl)phenyl]propanoate has been shown to exhibit various biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which may contribute to its therapeutic effects. Methyl 3-[3-(aminomethyl)phenyl]propanoate has also been shown to exhibit antioxidant activity, which may be beneficial in the treatment of oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 3-[3-(aminomethyl)phenyl]propanoate in lab experiments is its relatively simple synthesis method. Methyl 3-[3-(aminomethyl)phenyl]propanoate is also readily available and relatively inexpensive. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several potential future directions for research on Methyl 3-[3-(aminomethyl)phenyl]propanoate. One area of interest is its potential use as a therapeutic agent for neurological disorders such as epilepsy and anxiety disorders. Another area of interest is its potential use as an antioxidant in the treatment of oxidative stress-related disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations.
Métodos De Síntesis
The synthesis of Methyl 3-[3-(aminomethyl)phenyl]propanoate involves the reaction of 3-aminomethylphenylboronic acid with methyl 3-bromopropionate in the presence of a palladium catalyst. The reaction yields Methyl 3-[3-(aminomethyl)phenyl]propanoate as a white crystalline solid with a melting point of 80-82°C.
Aplicaciones Científicas De Investigación
Methyl 3-[3-(aminomethyl)phenyl]propanoate has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as a precursor for the synthesis of various pharmaceuticals. Methyl 3-[3-(aminomethyl)phenyl]propanoate has been used in the synthesis of drugs such as rufinamide, which is used to treat seizures in patients with Lennox-Gastaut syndrome.
Propiedades
IUPAC Name |
methyl 3-[3-(aminomethyl)phenyl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-11(13)6-5-9-3-2-4-10(7-9)8-12/h2-4,7H,5-6,8,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFASYFZFSTLPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=CC=C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[3-(aminomethyl)phenyl]propionate | |
CAS RN |
100511-83-9 |
Source


|
| Record name | Methyl 3-[3-(aminomethyl)phenyl]propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


